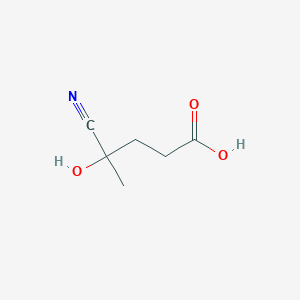

4-Cyano-4-hydroxyvaleric acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100038-34-4 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

4-cyano-4-hydroxypentanoic acid |

InChI |

InChI=1S/C6H9NO3/c1-6(10,4-7)3-2-5(8)9/h10H,2-3H2,1H3,(H,8,9) |

InChI Key |

VJBXVOZKBVSNKM-UHFFFAOYSA-N |

SMILES |

CC(CCC(=O)O)(C#N)O |

Canonical SMILES |

CC(CCC(=O)O)(C#N)O |

Synonyms |

4-Cyano-4-hydroxyvaleric acid |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyano 4 Hydroxyvaleric Acid

Multi-Step Organic Synthesis Routes

Multi-step synthesis provides a classical approach to constructing complex molecules from simpler, readily available starting materials. This section explores a proposed, though chemically challenging, route involving biphenyl (B1667301) intermediates.

Synthesis via Biphenyl Intermediates

The synthesis of an aliphatic compound like 4-cyano-4-hydroxyvaleric acid from a biphenyl intermediate is not a conventional or direct chemical pathway. Biphenyls consist of two connected aromatic rings, a rigid structure fundamentally different from the flexible aliphatic chain of valeric acid. The transformation would require the cleavage of one of the aromatic rings, a process that is energetically demanding and typically results in a complex mixture of products rather than a specific functionalized aliphatic acid.

However, for the purpose of fulfilling the specified outline, we will discuss the synthesis of the biphenyl compound 4-cyano-4'-hydroxybiphenyl (B10760), which is a distinct and well-documented molecule, and then clarify why its conversion to this compound is not feasible.

Strategies for 4-Cyano-4'-hydroxybiphenyl Precursor Generation

The synthesis of 4-cyano-4'-hydroxybiphenyl is a key process in the production of liquid crystals and other functional materials. wikipedia.orgsmolecule.com Several strategies exist for its preparation.

One common method starts from biphenyl itself, involving a three-step reaction sequence of acylation-bromination, oxidation, and finally, substitution to introduce the cyano group. google.com Another approach begins with 4-phenylphenol, which already contains the core biphenyl hydroxyl structure. The synthesis then involves protecting the hydroxyl group, followed by a series of reactions, including acylation and conversion of the resulting carboxylic acid to a nitrile, before deprotection.

Modern methods frequently employ palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. scirp.org This involves the reaction of a boronic acid derivative of one benzene (B151609) ring with a halogenated derivative of the other. For instance, 4-cyanophenylboronic acid could be coupled with 4-bromophenol. A one-pot synthesis method has also been developed based on the cross-coupling of the terephthalonitrile (B52192) dianion with a neutral aromatic nitrile in liquid ammonia, followed by alkylation. nih.gov

| Precursor/Method | Description | Key Reagents | Reference(s) |

| From Biphenyl | A three-step process involving acylation, bromination, oxidation, and substitution. | Biphenyl, Acylating agents, Bromine, Oxidizing agents, Cyanide source (e.g., CuCN) | google.com |

| Suzuki Cross-Coupling | Palladium-catalyzed coupling of a boronic acid and an aryl halide. | Aryl boronic acid, Aryl halide, Palladium catalyst, Base | scirp.org |

| From 4-Phenylphenol | Multi-step process involving protection, acylation, conversion to nitrile, and deprotection. | 4-Phenylphenol, Protecting groups, Acylating agents, Dehydrating agents | smolecule.com |

| One-Pot Dianion Coupling | Cross-coupling between a terephthalonitrile dianion and a neutral aromatic nitrile. | Terephthalonitrile, Sodium/Liquid Ammonia, Alkyl Bromides | nih.gov |

Final Hydrolysis and Functionalization Pathways to this compound

The conversion of 4-cyano-4'-hydroxybiphenyl to this compound is not a chemically viable synthetic step. The hydrolysis of the cyano group on the biphenyl ring would yield 4'-hydroxybiphenyl-4-carboxylic acid. The functionalization required to transform the stable aromatic biphenyl core into a five-carbon aliphatic chain (valeric acid) would necessitate harsh oxidative cleavage of one of the phenyl rings. This process is non-selective and would break down the molecule into various smaller fragments, rather than yielding the desired target compound. Therefore, this route is not considered a practical or efficient method for synthesizing this compound.

Exploration of Alternative Synthetic Pathways

Given the challenges of the biphenyl route, exploring alternative and more chemically plausible pathways is essential. Syntheses starting from precursors that already possess the five-carbon backbone, such as levulinic acid, or employing highly selective biocatalytic methods, represent far more promising strategies.

Potential Synthetic Routes from Levulinic Acid Derivatives (Analogous to 4-Hydroxyvaleric Acid Synthesis)

Levulinic acid (LA), or 4-oxopentanoic acid, is an ideal and logical starting material for the synthesis of this compound. google.com LA is a well-known platform chemical derived from the hydrolysis of biomass. materials.internationalaimspress.com Its structure contains the requisite five-carbon chain and a carboxylic acid group. The key transformation is the conversion of the ketone group at the C4 position into the desired cyanohydrin functionality.

The synthesis of 4-hydroxyvaleric acid (4-HVA) from LA is a well-established two-step process involving the hydrogenation of the ketone to a hydroxyl group, followed by intramolecular esterification. mdpi.comrsc.org By analogy, a direct synthesis of this compound can be envisioned.

The core reaction is the formation of a cyanohydrin at the ketone position. Cyanohydrins are compounds containing a cyano (-CN) and a hydroxyl (-OH) group on the same carbon atom. jove.com This reaction is typically achieved by treating a ketone with a source of cyanide, such as hydrogen cyanide (HCN) or salts like potassium cyanide (KCN) or sodium cyanide (NaCN), often under slightly acidic or basic conditions to generate the nucleophilic cyanide ion. jove.com

Proposed Synthesis from Levulinic Acid:

Step 1: Cyanohydrin Formation. Levulinic acid is reacted with a cyanide source (e.g., KCN followed by acidification, or trimethylsilyl (B98337) cyanide). The cyanide ion attacks the electrophilic carbonyl carbon of the ketone group.

Step 2: Protonation. The resulting intermediate alkoxide is protonated by a proton source (e.g., water or acid) to yield the final product, this compound.

This pathway is direct and utilizes a classic, reliable organic reaction. It directly assembles the required functional groups onto the correct carbon skeleton.

| Reaction | Reactants | Key Conditions | Product | Reference (Analogous) |

| Cyanohydrin Formation | Levulinic Acid, Cyanide Source (KCN, HCN, TMSCN) | Control of pH, suitable solvent | This compound | jove.com |

Biocatalytic and Enzymatic Synthesis Approaches (Based on Related Cyano and Hydroxy Acid Derivatives)

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. Several enzymatic strategies can be proposed for the synthesis of this compound, based on known enzyme classes that act on similar substrates.

Hydroxynitrile Lyases (HNLs): These enzymes catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, producing chiral cyanohydrins. d-nb.inforesearchgate.net An (R)- or (S)-selective HNL could potentially be used to convert levulinic acid into a specific enantiomer of this compound. This approach is highly attractive for producing enantiomerically pure compounds. ekb.egscispace.com

Nitrile Hydratase/Amidase Systems: This two-enzyme system is used industrially to convert nitriles into carboxylic acids via an amide intermediate. Research has demonstrated the highly efficient conversion of 3-hydroxyvaleronitrile to 3-hydroxyvaleric acid using this method. researchgate.net A similar strategy could be developed for a precursor to this compound.

Directed Evolution of Nitrilases: Nitrilases directly hydrolyze nitriles to carboxylic acids. While a naturally occurring nitrilase for this specific substrate may not exist, the technique of directed evolution can be used to engineer one. For example, a nitrilase was successfully evolved for the enantioselective synthesis of (R)-4-cyano-3-hydroxybutyric acid, a structurally similar molecule, achieving high enantiomeric excess. uni-duesseldorf.de This demonstrates the potential to create a custom biocatalyst for the desired synthesis.

| Enzymatic Approach | Enzyme Class | Reaction Catalyzed | Potential Application | Reference(s) |

| Enantioselective Cyanohydrin Formation | Hydroxynitrile Lyase (HNL) | Levulinic Acid + HCN → (R)- or (S)-4-Cyano-4-hydroxyvaleric acid | Direct, stereospecific synthesis from LA. | d-nb.inforesearchgate.net |

| Nitrile Hydrolysis | Nitrile Hydratase / Amidase | R-CN → R-CONH₂ → R-COOH | Conversion of a precursor nitrile to the final acid. | researchgate.net |

| Engineered Nitrilase | Nitrilase (via Directed Evolution) | Asymmetric hydrolysis of a dinitrile or cyanoester precursor. | Custom-designed biocatalyst for high selectivity and yield. | uni-duesseldorf.de |

| Chemoenzymatic Route | Dehydrogenase + Chemical Step | LA → 4-HVA (enzymatic), followed by chemical cyanation. | Combining selective enzymatic reduction with a chemical step. | materials.international |

Chemical Reactivity and Mechanistic Investigations of 4 Cyano 4 Hydroxyvaleric Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site of reactivity in 4-cyano-4-hydroxyvaleric acid. Its chemistry is characterized by the acidic nature of the hydroxyl proton and the electrophilicity of the carbonyl carbon.

Standard reactions of carboxylic acids are expected to occur with this molecule. These include deprotonation by bases to form the corresponding carboxylate salt, which is significantly more soluble in water than the parent acid. msu.edu This carboxylate can then act as a nucleophile. Furthermore, the carboxylic acid can undergo nucleophilic acyl substitution reactions, where the hydroxyl group is replaced by other nucleophiles. msu.edu However, the hydroxyl group is a poor leaving group, so activation is typically required, for instance, by conversion to an acid chloride or ester. msu.edu

The presence of the hydroxyl and cyano groups on the same carbon atom (a cyanohydrin-like structure) can influence the acidity of the carboxylic acid through inductive effects, though this is somewhat attenuated by the intervening alkyl chain. Bifunctional molecules containing both carboxylic acid and other reactive groups often exhibit complex reactivity, where one group can influence the other through intramolecular catalysis or electronic effects. nih.govgoogle.com.narsc.org

Transformations Involving the Hydroxyl Group

The tertiary hydroxyl group in this compound is a key player in the molecule's potential for intramolecular reactions.

Hydroxy acids, particularly those with the hydroxyl group at the γ- or δ-position, are known to undergo intramolecular esterification to form cyclic esters known as lactones. google.com.navaia.com In the case of 4-hydroxyvaleric acid, the hydroxyl group is at the γ-position relative to the carboxylic acid, making it a prime candidate for forming a five-membered ring, γ-valerolactone. msu.edumdpi.com This cyclization is often spontaneous or can be promoted by heat or acid catalysis. vaia.com

For 4-hydroxybutanoic acid, a similar γ-hydroxy acid, the equilibrium for lactonization is highly favorable, with a calculated equilibrium constant (Keq) of 190, indicating that the cyclic form is strongly preferred. msu.edu A thermodynamic analysis of 5-hydroxypentanoic acid (a δ-hydroxy acid) shows a similarly exergonic Gibbs free energy change (ΔGº) for lactonization. msu.edu

It is therefore highly probable that this compound will also undergo intramolecular cyclization to form a substituted γ-lactone. The presence of the cyano group at the 4-position would result in the formation of γ-cyano-γ-valerolactone. The general mechanism for acid-catalyzed lactonization involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group, and subsequent elimination of water. sparkl.me

| Hydroxy Acid | Lactone Product | ΔHº (kcal/mol) | ΔSº (cal/mol·K) | ΔGº (kcal/mol) | Keq |

|---|---|---|---|---|---|

| 4-Hydroxybutanoic acid | γ-Butyrolactone | +1.08 | ~+12 | Exergonic | 190 |

| 5-Hydroxypentanoic acid | δ-Valerolactone | Slightly higher strain than γ-lactone | - | Exergonic | - |

Data is for analogous compounds and serves to illustrate the expected reactivity of this compound. msu.edu

Intramolecular hydrogen bonding can significantly influence the reactivity of bifunctional molecules. rsc.org In the case of this compound, there is the potential for hydrogen bonding between the carboxylic acid proton and the hydroxyl oxygen, or between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid. Such interactions can affect the conformation of the molecule and the reactivity of the involved functional groups. rsc.org

In other hydroxy acids, intramolecular hydrogen bonding has been shown to decrease the reactivity of the hydroxyl group in certain reactions, such as esterification under phase-transfer catalyzed conditions, by reducing its availability to react with external reagents. nih.gov Conversely, in some cases, hydrogen bonding can activate a functional group. For instance, hydrogen bonding of a hydroxyl group to an acceptor can render the adjacent C-H bond more susceptible to hydrogen atom transfer.

The specific hydrogen bonding patterns in this compound would likely influence its cyclization tendency and the reactivity of its individual functional groups in intermolecular reactions.

Potential for Intramolecular Cyclization and Lactonization (Inferred from 4-Hydroxyvaleric Acid Analogy)

Reactions of the Cyano Group

The cyano group (nitrile) is a versatile functional group that can undergo a variety of transformations. ebsco.com

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. ebsco.compressbooks.pub The hydrolysis typically proceeds in two stages: first to an amide, and then the amide is further hydrolyzed to a carboxylic acid (or its carboxylate salt). pressbooks.pub

Acid-catalyzed hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, will first produce the corresponding amide (in this case, 4-amido-4-hydroxyvaleric acid), which upon further heating is hydrolyzed to a dicarboxylic acid (4-carboxy-4-hydroxyvaleric acid) and an ammonium (B1175870) salt. pressbooks.pubualberta.ca

Base-catalyzed hydrolysis: Heating the nitrile with an aqueous alkali, such as sodium hydroxide, will also lead to the dicarboxylic acid, but in the form of its disodium (B8443419) salt. pressbooks.pub Ammonia is liberated during this process. Acidification of the reaction mixture is then required to obtain the free dicarboxylic acid.

The hydrolysis of cyanohydrins, which share the α-hydroxy-nitrile motif with this compound, can sometimes be challenging as they may decompose back to the parent carbonyl compound and cyanide. acs.org However, methods for the selective hydration of cyanohydrins to α-hydroxyamides have been developed using palladium catalysis. acs.org

| Reaction Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Acidic (e.g., H3O+, heat) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, H2O, heat; then H3O+) | Carboxylate salt of the amide | Carboxylic Acid |

This table represents the general reactivity of nitriles. pressbooks.pubualberta.ca

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. orgoreview.comlibretexts.orgchemguide.co.uk This reactivity is fundamental to many synthetic transformations of nitriles.

One of the most common reactions of this type is the addition of Grignard reagents or organolithium compounds to form, after hydrolysis, ketones. In the context of this compound, such a reaction would need to consider the presence of the acidic protons of the carboxylic acid and hydroxyl groups, which would react with the organometallic reagent. Protection of these acidic groups would be necessary to achieve nucleophilic addition at the cyano group.

The cyano group can also participate in cyclization reactions. For instance, γ-hydroxynitriles can be converted into lactones through a Pinner-type reaction, where the nitrile is activated by an acid and then intramolecularly attacked by the hydroxyl group to form a cyclic imidate, which is subsequently hydrolyzed to the lactone. msu.edu This provides an alternative pathway to the lactonization described in section 3.2.1. Additionally, reactions involving α,β-acetylenic γ-hydroxy nitriles have been shown to undergo domino reactions to form furanones, highlighting the diverse cyclization potential of functionalized hydroxynitriles. researchgate.net The presence of the carboxylic acid in this compound could potentially lead to even more complex and unique cyclization pathways.

Hydrolysis Pathways of the Nitrile Functionality

Acid-Catalyzed Degradation Mechanisms

The degradation of this compound in an acidic medium is characterized by two primary transformation pathways that can occur concurrently or sequentially: the hydrolysis of the nitrile group and the intramolecular cyclization of the hydroxy acid backbone. The specific conditions, such as acid concentration, temperature, and solvent, dictate the predominant pathway and the resulting product distribution.

The first potential degradation route involves the acid-catalyzed hydrolysis of the tertiary cyanohydrin moiety. This reaction typically proceeds through a well-established mechanism for nitrile hydrolysis. youtube.comchemistrysteps.comstackexchange.com The process is initiated by the protonation of the nitrogen atom of the cyano group, which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the activated carbon. Subsequent deprotonation and tautomerization (an enol-to-amide conversion) yield a 4-carbamoyl-4-hydroxyvaleric acid intermediate. Under sustained acidic conditions and heat, this amide can undergo further hydrolysis. The protonated carbonyl group of the amide is attacked by another water molecule, ultimately leading to the cleavage of the C-N bond and the formation of 4-carboxy-4-hydroxyvaleric acid, releasing an ammonium ion.

A competing and significant reaction pathway is the intramolecular esterification, or lactonization, of the 4-hydroxyvaleric acid structure. This cyclization is acid-catalyzed and results in the formation of a γ-lactone. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which activates it toward nucleophilic attack. researchgate.netresearchgate.net The hydroxyl group at the C4 position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Following proton transfer and the elimination of a water molecule, a stable five-membered ring is formed, yielding γ-valerolactone derivatives.

Given the structure of this compound, these two mechanisms can intersect. The degradation could proceed via one of the following sequences:

Initial hydrolysis of the nitrile to a carboxylic acid, followed by lactonization of the resulting dicarboxylic hydroxy acid.

Initial lactonization to form a cyano-substituted γ-valerolactone, which may then undergo hydrolysis of its nitrile group under forcing conditions.

The interplay between these pathways is complex. The presence of Brønsted acid sites is known to facilitate the lactonization of 4-hydroxypentanoic acid. mdpi.com Therefore, in a typical acidic solution, the equilibrium between the open-chain acid and the lactone form is a critical factor. researchgate.net The rate of nitrile hydrolysis versus the rate of lactonization will determine the major degradation product.

Table 1: Potential Products of Acid-Catalyzed Degradation of this compound

| Initial Reactant | Reaction Pathway | Intermediate Product | Final Product |

| This compound | Nitrile Hydrolysis | 4-Carbamoyl-4-hydroxyvaleric acid | 4-Carboxy-4-hydroxyvaleric acid |

| This compound | Lactonization | γ-(cyanomethyl)-γ-butyrolactone | γ-(carboxymethyl)-γ-butyrolactone (after subsequent hydrolysis) |

Stereochemical Considerations and Enantioselective Transformations (Inferred from Related Chiral Intermediates)

The C4 carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). The synthesis of this compound from an achiral precursor like levulinic acid would typically result in a racemic mixture (an equal amount of both enantiomers). However, the development of enantioselective transformations is crucial for applications where a specific stereoisomer is required, such as in the synthesis of pharmaceuticals and other fine chemicals where biological activity is often stereospecific. nih.gov The strategies for achieving enantiomeric excess can be inferred from established methods for the synthesis of related chiral cyanohydrins and chiral hydroxy acids/lactones.

Enantioselective Cyanation: A primary strategy for establishing the chiral center is through the enantioselective addition of a cyanide source to a prochiral ketone. This approach is well-documented for the synthesis of various chiral cyanohydrins. rsc.orgdiva-portal.org

Biocatalysis: Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones with high enantioselectivity. nih.govnih.gov By selecting an appropriate (R)- or (S)-selective HNL, it is possible to synthesize the desired enantiomer of a cyanohydrin. rsc.org This biocatalytic method could theoretically be applied to levulinic acid (or its ester) to produce either (R)- or (S)-4-cyano-4-hydroxyvaleric acid. The reaction is often performed in a two-phase system or a micro-aqueous environment to suppress the non-catalyzed, racemic background reaction. nih.gov

Chemical Catalysis: Chiral Lewis acid catalysts, such as titanium-salen complexes, have been successfully employed for the asymmetric synthesis of O-acylated or silylated cyanohydrins. diva-portal.org This method involves the use of a chiral metal complex to direct the facial attack of a cyanide source (e.g., trimethylsilyl (B98337) cyanide) onto the carbonyl group, leading to a product with high enantiomeric excess.

Transformations of Related Chiral Intermediates: The synthesis of chiral lactones, which are cyclized forms of hydroxy acids, provides further insight into potential enantioselective routes.

Asymmetric Hydrogenation/Reduction: The asymmetric hydrogenation of γ-keto acids like levulinic acid can produce chiral 4-hydroxyvaleric acid, which then cyclizes to form chiral γ-valerolactone. researchgate.net This approach, often utilizing chiral metal catalysts (e.g., Ru-BINAP), establishes the stereocenter at the C4 position before the introduction of the cyano group. Subsequent conversion of the chiral 4-hydroxyvaleric acid to the target cyanohydrin would require a stereoretentive method.

Kinetic Resolution: Another powerful technique is the enzymatic kinetic resolution of a racemic mixture. For instance, lipases can selectively acylate or hydrolyze one enantiomer of a racemic hydroxy acid or lactone, allowing for the separation of the two enantiomers. semanticscholar.org A racemic mixture of this compound or its corresponding lactone could potentially be resolved using this method to isolate a single enantiomer.

The flexibility of these methods, demonstrated in the synthesis of a wide array of chiral building blocks, suggests a strong potential for developing a synthetic protocol to access enantiomerically pure (R)- or (S)-4-cyano-4-hydroxyvaleric acid. rsc.orgrsc.orgnih.gov

Table 2: Inferred Enantioselective Strategies for this compound

| Strategy | Precursor | Key Reagent/Catalyst | Product Stereochemistry |

| Biocatalytic Cyanation | Levulinic acid | (R)- or (S)-Hydroxynitrile Lyase (HNL) | Controlled at C4 |

| Chiral Lewis Acid Catalysis | Levulinic acid | Chiral Ti-salen complex + TMSCN | Controlled at C4 |

| Asymmetric Hydrogenation | Levulinic acid | Chiral Ru-BINAP catalyst + H₂ | Controlled at C4 (forms chiral 4-hydroxyvaleric acid) |

| Enzymatic Kinetic Resolution | Racemic this compound (or its lactone) | Lipase + Acylating agent | Separation of (R) and (S) enantiomers |

Applications and Role in Complex Molecule Synthesis

4-Cyano-4-hydroxyvaleric Acid as a Bifunctional Building Block in Organic Synthesis

This compound is a notable bifunctional molecule, possessing both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group, in addition to a hydroxyl (-OH) group. This trifunctional nature, although the focus here is on its bifunctionality, makes it a versatile building block in organic synthesis. The presence of these distinct reactive sites allows for a variety of chemical transformations, enabling its use in the construction of more complex molecular architectures.

The nitrile group can undergo a range of reactions, including hydrolysis to a carboxylic acid or an amide, reduction to an amine, or reaction with Grignard reagents to form ketones. The carboxylic acid group, on the other hand, can be converted to esters, amides, or acid chlorides, or it can be reduced to an alcohol. This dual reactivity allows for stepwise or orthogonal chemical modifications, providing chemists with a flexible tool for synthesizing a diverse array of compounds.

Hypothesized Role as a Precursor for Bioactive Molecules

The unique chemical structure of this compound suggests its potential as a precursor for the synthesis of various bioactive molecules. mdpi.com Natural products often feature complex structures that can be retrosynthetically disconnected to simpler, polyfunctional building blocks like this compound.

While direct evidence for the use of this compound in the synthesis of specific commercial drugs is not extensively documented in publicly available literature, its structural motifs are present in various pharmaceutical intermediates. jigspharma.com The combination of a cyano and a carboxylic acid group is a common feature in the synthesis of many active pharmaceutical ingredients (APIs). jigspharma.com For instance, related chiral cyanohydrins and cyano-containing acids are key intermediates in the synthesis of important drugs. mdpi.comsioc-journal.cn The synthesis of chiral intermediates is a critical aspect of drug development, as the stereochemistry of a molecule often dictates its pharmacological activity. researchgate.netresearchgate.net

Table 1: Related Cyano-Containing Intermediates in Pharmaceutical Synthesis

| Intermediate | Application |

| (R)-4-Cyano-3-hydroxybutyric acid ethyl ester | Key intermediate for statins sioc-journal.cn |

| (S)-3-Cyano-5-methylhexanoic acid | Key intermediate for (S)-pregabalin nih.gov |

| (R)-4-Cyano-3-hydroxybutyrate | Intermediate for HMG-CoA reductase inhibitors mdpi.com |

This table is for illustrative purposes and shows the utility of similar cyano-containing compounds in pharmaceutical synthesis.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. frontiersin.orgmdpi.comrsc.org The functional groups present in this compound make it a plausible starting material for the synthesis of various heterocyclic systems.

The nitrile and carboxylic acid groups can be strategically manipulated to participate in cyclization reactions. For example, reduction of the nitrile to an amine, followed by intramolecular amidation with the carboxylic acid, could lead to the formation of a lactam, a cyclic amide. Pyrrolidinones, a class of lactams, are found in numerous biologically active compounds. mdpi.com The synthesis of 5-methylpyrrolidin-2-one (B85660) from levulinic acid, a related compound, highlights this potential. mdpi.com

Furthermore, the nitrile group itself can participate directly in cyclization reactions to form heterocycles such as pyridines, pyrimidines, and triazoles. mdpi.commdpi.com These ring systems are prevalent in drugs with a wide range of therapeutic applications, including antiviral and anticancer agents. mdpi.com The versatility of the nitrile group in forming such structures underscores the potential of this compound as a precursor in this area. frontiersin.org

Table 2: Examples of Nitrogen-Containing Heterocycles

| Heterocycle | Biological Importance |

| Pyrrolidine | Found in many natural products and pharmaceuticals. nih.gov |

| Pyrimidine | Essential building block of DNA and RNA. mdpi.com |

| Pyrazole | Core structure in many drugs with diverse activities. mdpi.com |

| Quinoline | Versatile scaffold for antiviral and other therapeutic agents. mdpi.com |

| Azetidine | Prevalent structural motif in biologically active compounds. frontiersin.orgnih.gov |

This table provides examples of important nitrogen-containing heterocycles that could potentially be synthesized from precursors with functionalities similar to this compound.

Inferred Applications in Pharmaceutical Intermediate Synthesis

Potential Applications in Polymer Science (Inferred from Analogues like 4-Hydroxyvaleric Acid)

While direct studies on the use of this compound in polymer science are limited, its structural analogue, 4-hydroxyvaleric acid (4-HVA), is a recognized monomer in the production of biodegradable polymers. frontiersin.orgrsc.orgrsc.org 4-HVA is used to produce polyhydroxyalkanoates (PHAs), which are biocompatible and biodegradable polyesters with a wide range of potential applications. frontiersin.orgjmb.or.kr The incorporation of 4-HVA into PHA copolymers can improve their physical and mechanical properties, such as flexibility. jmb.or.kr

Given this, it can be inferred that this compound could also serve as a monomer or a modifying agent in polymer synthesis. The carboxylic acid and hydroxyl groups could participate in polyesterification reactions, similar to 4-HVA. The nitrile group, however, would introduce a unique functionality into the polymer backbone. This nitrile group could be a site for post-polymerization modification, allowing for the tuning of the polymer's properties or for the attachment of other molecules. For instance, derivatives of 4-cyanopentanoic acid are used as chain transfer agents in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, a controlled radical polymerization technique. rsc.orgresearchgate.netpolymersource.ca This suggests a potential role for this compound or its derivatives in advanced polymer synthesis. ottokemi.com

Table 3: Research Findings on 4-Hydroxyvaleric Acid (4-HVA) in Polymer Science

| Finding | Significance | Reference |

| 4-HVA is a monomer for polyhydroxyalkanoates (PHAs). | Provides a route to biodegradable and biocompatible polymers. | frontiersin.org |

| Incorporation of 4-HVA improves the flexibility of PHAs. | Enhances the material properties for broader applications. | jmb.or.kr |

| 4-HVA can be produced from levulinic acid. | Offers a pathway from a renewable biomass-derived platform chemical. | frontiersin.orgacs.org |

| Polyesters containing 4-HVA can exhibit elastomeric behavior. | Creates polymers with high elongation at break. | acs.org |

This table summarizes key research findings on the analogue 4-hydroxyvaleric acid, suggesting potential avenues for the application of this compound in polymer science.

Contributions to High-Value Chemical Synthesis

This compound's utility as a bifunctional building block positions it as a contributor to the synthesis of high-value chemicals. High-value chemicals are typically complex molecules with specific functions, often produced in lower volumes but with a higher price compared to commodity chemicals. The synthesis of pharmaceutical intermediates, complex bioactive molecules, and specialty polymers all fall under this category.

The conversion of biomass-derived platform chemicals, such as levulinic acid, into more functionalized and valuable compounds is a key goal of green chemistry. mdpi.comaimspress.comresearchgate.net 4-Hydroxyvaleric acid, a close analogue, is produced from levulinic acid and is a precursor to γ-valerolactone (GVL), a green solvent and fuel additive. aimspress.comrsc.orgacs.org This connection to the bio-based economy highlights the potential for this compound, if it can be derived from similar renewable feedstocks, to be a valuable intermediate in a sustainable chemical industry. The synthesis of fine chemicals and specialized materials from such precursors represents a significant value-add. rsc.orgrsc.org

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation in Complex Mixtures

Spectroscopy provides fundamental insights into the molecular architecture of 4-cyano-4-hydroxyvaleric acid, confirming the presence of key functional groups and revealing the connectivity of its atomic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of this compound. researchgate.net The information derived from ¹H and ¹³C NMR spectra allows for a detailed mapping of the carbon-hydrogen framework, while 2D NMR techniques confirm the assignments. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the chemical shifts are influenced by the electron-withdrawing effects of the nitrile (-CN), hydroxyl (-OH), and carboxylic acid (-COOH) groups. oregonstate.edu The expected signals would be distinct from its common precursor, 4-hydroxyvaleric acid. researchgate.netrsc.org

A singlet for the methyl protons (H-5) would be expected, shifted downfield compared to a simple alkane due to the adjacent quaternary carbon bearing both a cyano and a hydroxyl group.

The methylene (B1212753) protons (H-2 and H-3) would appear as complex multiplets due to spin-spin coupling with each other. The H-2 protons, being alpha to the carboxylic acid, would be the most deshielded of the methylene groups.

The hydroxyl and carboxylic acid protons would appear as broad singlets, and their chemical shifts can be highly variable depending on solvent, concentration, and temperature. sigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. researchgate.net

The carbon of the nitrile group (-C≡N) typically appears in the 115-125 ppm range.

The carbonyl carbon of the carboxylic acid (-COOH) is highly deshielded, appearing around 170-180 ppm. mdpi.com

The quaternary carbon (C-4) bonded to the hydroxyl and cyano groups would be found in the 65-75 ppm range.

The remaining methylene (C-2, C-3) and methyl (C-5) carbons would appear in the aliphatic region of the spectrum. mdpi.com

2D NMR Spectroscopy: To definitively assign these signals and confirm the molecular structure, 2D NMR experiments are invaluable. rsc.org

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the H-2/H-3 connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would be used to unambiguously link the proton signals for C-2, C-3, and C-5 to their corresponding carbon signals. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. rsc.orgoregonstate.eduresearchgate.netrsc.org Actual values may vary based on solvent and experimental conditions.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| 1 | -COOH | 10-12 (broad s) | 175-180 | C-2, C-3 |

| 2 | -CH₂- | ~2.5 (t) | 30-35 | C-1, C-3, C-4 |

| 3 | -CH₂- | ~2.0 (t) | 28-33 | C-1, C-2, C-4, C-5 |

| 4 | -C(OH)(CN)- | -OH: variable (broad s) | 70-75 | - |

| 5 | -CH₃ | ~1.6 (s) | 25-30 | C-3, C-4, C-6 |

| 6 | -C≡N | - | 120-125 | - |

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in this compound. libretexts.org The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds. mdpi.com

O-H Stretch: Two distinct O-H stretching bands are expected. A very broad band from approximately 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer. A sharper, strong band around 3500-3200 cm⁻¹ would correspond to the tertiary alcohol's O-H stretch. libretexts.org

C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the stretching of the sp³ C-H bonds in the methyl and methylene groups.

C≡N Stretch: A sharp, medium-intensity absorption in the range of 2260-2240 cm⁻¹ is a clear indicator of the nitrile functional group. mdpi.com

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl group in a saturated carboxylic acid. The exact position can be influenced by hydrogen bonding. mdpi.comlibretexts.org

C-O Stretch: The stretching vibration for the tertiary alcohol C-O bond would appear in the fingerprint region, typically around 1150-1050 cm⁻¹. libretexts.org

The broadness of the hydroxyl peaks provides evidence of intermolecular hydrogen bonding, a key feature of the compound's solid-state and liquid-phase structure.

Table 2: Characteristic IR Absorption Frequencies for this compound Note: Frequencies are typical ranges for the specified functional groups. mdpi.comlibretexts.org

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (dimer) | 3300 - 2500 | Broad, Strong |

| Alcohol | O-H stretch | 3500 - 3200 | Broad, Strong |

| Alkane | C-H stretch | 3000 - 2850 | Medium-Strong |

| Nitrile | C≡N stretch | 2260 - 2240 | Medium, Sharp |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong, Sharp |

| Alcohol | C-O stretch | 1150 - 1050 | Medium |

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound (C₆H₉NO₃, Mol. Wt.: 143.14 g/mol ) and providing structural information through analysis of its fragmentation patterns. rsc.org Techniques like electrospray ionization (ESI) are suitable for this polar molecule.

In positive-ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 144.1. In negative-ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be seen at m/z 142.1. rsc.org

Tandem MS (MS/MS) experiments on the parent ion would reveal characteristic fragmentation pathways:

Loss of Water: A neutral loss of 18 Da (H₂O) from the parent ion is a common fragmentation for alcohols.

Loss of Formic Acid: A neutral loss of 46 Da (HCOOH) can occur.

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) is a possible pathway.

Cleavage of the C-C backbone: Fragmentation adjacent to the quaternary carbon can lead to ions corresponding to the loss of the cyano group or other parts of the carbon chain. acs.org

The combination of accurate mass measurement and logical fragmentation patterns provides strong evidence for the proposed structure. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Confirmation and Hydrogen-Bonding Patterns

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is the primary method for separating this compound from impurities and quantifying its concentration in a sample.

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile, polar compounds like this compound. google.com

Mode: Due to its polarity, a reverse-phase HPLC (RP-HPLC) method is most appropriate.

Stationary Phase: A C18 column is standard, although for highly polar analytes, a column with a more polar stationary phase (e.g., Cyano, Phenyl-Hexyl) or an aqueous C18 column may provide better retention and peak shape. hawach.com

Mobile Phase: A typical mobile phase would consist of a gradient mixture of acidified water (e.g., with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. rsc.orgrsc.org The acid suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peaks.

Detection: this compound lacks a strong chromophore, making UV-Vis detection challenging. However, detection is often possible at low wavelengths (e.g., 195-210 nm) where the carboxyl and nitrile groups absorb. rsc.org For more sensitive and specific quantification, coupling the HPLC system to a mass spectrometer (LC-MS) is highly advantageous. jrespharm.com

The purity of a sample is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram. sigmaaldrich.com

Strategies for Reconciling Conflicting Analytical Data in Research

In the analysis of novel or complex compounds, it is not uncommon to encounter conflicting or ambiguous data from different analytical techniques. A robust strategy for reconciliation is critical for accurate characterization.

Orthogonal Analysis: The most powerful strategy is to use multiple, independent (orthogonal) analytical methods. For instance, if NMR suggests a particular structure, this hypothesis must be confirmed by accurate mass from MS and a single, sharp peak in a validated HPLC method. rsc.orgresearchgate.net A discrepancy in any one method necessitates further investigation.

Assessment of Sample Purity: Conflicting data can often be traced to impurities. An unexpected peak in an NMR spectrum might be identified as a residual solvent, a starting material, or a side-product (e.g., a lactone formed from intramolecular cyclization). researchgate.netsigmaaldrich.com HPLC or GC-MS can be used to identify and quantify these impurities, clarifying the spectra of the main compound.

Controlled Degradation/Derivatization: If the structure is uncertain, controlled chemical reactions can provide clarity. For example, esterification of the carboxylic acid would produce a predictable shift in NMR signals and a change in molecular weight (MS) and retention time (HPLC), confirming the presence of that functional group.

Re-evaluation of Experimental Conditions: Analytical results can be sensitive to experimental parameters. For example, the pH of an HPLC mobile phase can dramatically alter retention times and peak shapes for an acidic compound. rsc.org Similarly, NMR chemical shifts can be influenced by solvent, temperature, and concentration. sigmaaldrich.com Systematically varying these conditions can help resolve ambiguities.

Use of Model Compounds: Synthesizing and analyzing closely related compounds with known structures can aid in the interpretation of spectra. By comparing the data from the unknown with that of a model compound, specific spectral features can be assigned with greater confidence. researchgate.nettandfonline.com

Ultimately, a consistent narrative must be built across all analytical platforms. No single technique should be relied upon in isolation. The convergence of data from NMR, MS, IR, and chromatography provides the highest level of confidence in the structural assignment and purity assessment of this compound.

Computational and Theoretical Investigations of 4 Cyano 4 Hydroxyvaleric Acid

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry to investigate the electronic structure and predict the reactivity of molecules. By calculating the electron density, DFT methods can provide insights into various chemical properties.

Frontier Molecular Orbital (HOMO/LUMO) Analysis to Predict Nucleophilic and Electrophilic Sites

Frontier molecular orbital (FMO) theory is a key application of DFT that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a smaller gap generally suggests higher reactivity. wikipedia.org

In the context of 4-cyano-4-hydroxyvaleric acid, the HOMO would likely be localized on the oxygen atom of the hydroxyl group and the nitrogen atom of the cyano group, indicating these as potential sites for nucleophilic attack. Conversely, the LUMO is expected to be centered around the carbon atoms of the carboxyl and cyano groups, marking them as electrophilic sites. wuxiapptec.com The analysis of HOMO and LUMO energy levels is crucial for predicting how the molecule will interact with other reagents. researchgate.net For instance, a lower LUMO energy would imply a higher susceptibility to nucleophilic attack. wuxiapptec.com

Computational Simulation of Spectroscopic Data under Experimental Conditions

Computational methods, particularly DFT, can be used to simulate spectroscopic data such as Infrared (IR) and UV-Visible spectra. materialsciencejournal.org By calculating the vibrational frequencies and electronic transitions of a molecule, researchers can predict its spectroscopic signatures. These simulated spectra can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.

For this compound, DFT calculations could predict the characteristic stretching frequencies for the O-H, C≡N, and C=O bonds in the IR spectrum. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Visible spectrum by calculating the energies of electronic transitions, often corresponding to the HOMO-LUMO gap. materialsciencejournal.org Comparing these computed spectra with experimentally obtained ones can validate the computational model and provide a deeper understanding of the molecule's electronic structure. materialsciencejournal.org

Molecular Docking Studies for Enzymatic System Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful for studying the interactions between a small molecule, like this compound, and a biological macromolecule, such as an enzyme.

In the context of enzymatic systems, molecular docking can elucidate how this compound might bind to the active site of an enzyme. nih.gov For example, it could be investigated as a potential inhibitor or substrate for a specific enzyme. The docking simulations would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues of the enzyme's active site. researchgate.net Such studies are crucial in drug design and in understanding the metabolic pathways involving this compound. mit.edu

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Advanced computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. acs.orgresearchgate.net By calculating the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed step-by-step description of the reaction pathway. acs.org

For instance, the cyclization of this compound to form a lactone could be investigated. Computational modeling would help determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving charged intermediates. The calculated activation energies for different possible pathways can help identify the most plausible reaction mechanism under specific conditions. acs.org These theoretical investigations provide valuable insights that complement experimental studies. acs.org

Prediction of Conformational Preferences and Intramolecular Interactions

The three-dimensional structure of a molecule is crucial for its chemical and biological activity. This compound can exist in various conformations due to the rotation around its single bonds. Computational methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them. csic.esethz.ch

Quantum chemical calculations can predict the relative energies of different conformers, taking into account both steric and electronic effects. frontiersin.org These calculations can also reveal the presence of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the cyano or carboxyl group, which can significantly influence the molecule's preferred conformation. ethz.ch Understanding the conformational landscape of this compound is essential for predicting its reactivity and how it will interact with other molecules. csic.es

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for Targeted Synthesis and Transformation

The synthesis and subsequent transformation of 4-cyano-4-hydroxyvaleric acid are central to unlocking its potential. Research is increasingly focused on developing efficient and selective catalytic systems, moving beyond classical stoichiometric methods.

A primary synthetic route involves the reaction of levulinic acid, a key biomass-derived platform chemical, with a cyanide source, such as sodium cyanide, to form the corresponding cyanohydrin, this compound. lookchem.com While effective, this method relies on traditional cyanohydrin formation chemistry. Emerging research is aimed at developing more advanced catalytic approaches.

The transformation of the parent ketone, levulinic acid, to its simple hydroxylated derivative, 4-hydroxyvaleric acid (4-HVA), has been achieved through various advanced catalytic systems, which provide a blueprint for potential future syntheses of the cyano-analogue. aimspress.comresearchgate.net These include electrochemical reduction and catalytic hydrogenation or transfer hydrogenation using a range of metal catalysts. rsc.orgrsc.orgresearchgate.net For instance, the selective transfer hydrogenation of levulinic acid to 4-HVA can be accomplished with exceptional yields using ruthenium-based Shvo catalysts. researchgate.netacs.org Similarly, nickel and iridium-based complexes are being explored for the asymmetric hydrogenation of levulinic acid, which proceeds via a chiral 4-HVA intermediate. rsc.org

A particularly promising frontier is the use of biocatalysis to achieve high selectivity, especially for chiral molecules. pageplace.de Research into the enzymatic preparation of related chiral cyano-hydroxy acids, such as ethyl (R)-4-cyano-3-hydroxybutyrate, has demonstrated the power of ketoreductase enzymes. mdpi.com Furthermore, the evolution of nitrilase enzymes has been shown to be effective for the enantioselective synthesis of compounds like (R)-4-cyano-3-hydroxybutyric acid. uni-duesseldorf.de This points toward the future development of engineered enzymes, such as hydroxylases or cyanohydrin synthases, for the direct, enantioselective synthesis of this compound from levulinic acid. Transformations of the resulting product are also a key research area, with biocatalysts like nitrile hydratases and amidases showing potential for the selective hydrolysis of the nitrile group in related structures like 3-hydroxyvaleronitrile. researchgate.net

| Catalyst Type | Catalyst Example | Substrate | Primary Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| Homogeneous Metal Complex | Shvo Catalyst (Ruthenium-based) | Levulinic Acid | 4-Hydroxyvaleric Acid | Transfer Hydrogenation | researchgate.netacs.org |

| Homogeneous Metal Complex | Nickel-Chiral Ligand Complex | Levulinic Acid | Chiral γ-Valerolactone (via 4-HVA) | Asymmetric Hydrogenation | rsc.org |

| Homogeneous Metal Complex | Iridium-SIPHOX Complex | Levulinic Acid | Chiral γ-Valerolactone (via 4-HVA) | Asymmetric Hydrogenation | rsc.org |

| Electrochemical | Lead (Pb) Cathode | Levulinic Acid | 4-Hydroxyvaleric Acid | Electrochemical Reduction | rsc.org |

| Biocatalyst (Enzyme) | Ketoreductase | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | Asymmetric Reduction | mdpi.com |

| Biocatalyst (Enzyme) | Evolved Nitrilase | 3-hydroxyglutaronitrile | (R)-4-cyano-3-hydroxybutyric acid | Enantioselective Hydrolysis | uni-duesseldorf.de |

| Chemical Reagent | Sodium Cyanide | Levulinic Acid | This compound | Cyanohydrin Formation | lookchem.com |

Integration into Sustainable Chemical Processes and Biorefinery Concepts

The integration of this compound into sustainable chemical value chains is intrinsically linked to the biorefinery concept. ieabioenergyreview.orgieabioenergy.com Modern biorefineries aim to convert renewable biomass into a portfolio of marketable products, including energy, materials, and chemicals. nih.govnih.gov Levulinic acid is widely recognized as a top-tier, bio-based platform chemical, readily produced from the acid-catalyzed hydrolysis of cellulosic and hemicellulosic fractions of lignocellulosic biomass. aimspress.comresearchgate.netresearchgate.net

By using levulinic acid as a starting material, the production of this compound becomes a direct pathway for upgrading a primary biomass-derived platform chemical into a more complex, functionalized molecule. lookchem.com This positions it as a valuable secondary platform chemical within an integrated biorefinery.

The true value of this compound in a sustainable context lies in its trifunctionality, which allows it to serve as a versatile node for chemical diversification. The presence of the nitrile group is particularly significant, as it introduces nitrogen into the bio-based chemical portfolio, a critical element for producing a wide range of valuable compounds. Potential transformations include:

Hydrolysis of the nitrile to an amide or carboxylic acid, yielding polyfunctional carboxylic acids.

Reduction of the nitrile to a primary amine, creating amino acids or diamines for polyamide synthesis.

Cyclization reactions involving its different functional groups to create novel heterocyclic compounds.

The development of biocatalytic routes for both its synthesis and subsequent transformations further enhances its role in sustainable processes. mit.edu A fully enzymatic pathway from glucose or lignocellulose to this compound and its derivatives would represent a significant advancement in green chemistry, minimizing harsh reagents and improving process efficiency and selectivity. pageplace.demdpi.com

Exploration of Advanced Materials Science Applications

A significant area of emerging research is the use of this compound as a functional monomer for advanced polymers. Its structure combines the polymerizable features of hydroxy acids with the functionality of a nitrile group, opening pathways to novel materials with tailored properties.

The un-cyanated analogue, 4-hydroxyvaleric acid, is already known as a monomer for producing biocompatible and biodegradable polyesters. rsc.orgresearchgate.net By analogy, this compound can undergo self-condensation or co-polymerization via its hydroxyl and carboxyl groups to form aliphatic polyesters. The key innovation is the incorporation of a pendant cyano group along the polymer backbone. This nitrile functionality can serve multiple purposes:

Property Modification : The polar nitrile group can alter the physical properties of the polyester (B1180765), such as its thermal stability, solubility, and mechanical characteristics.

Post-Polymerization Modification : The cyano group acts as a versatile chemical handle for further reactions. It can be reduced to an amine, hydrolyzed to an amide, or used in cycloaddition reactions, allowing for the creation of functionalized, grafted, or cross-linked materials from a single polyester precursor.

Furthermore, derivatives of cyanovaleric acid are already established in advanced polymer synthesis. For example, 4,4′-Azobis(4-cyanovaleric acid) is a widely used water-soluble radical initiator for producing polymers like polyvinyl chloride and polyacrylonitrile, where its carboxylic acid ends can be used for further modification. mpbio.comsigmaaldrich.comfujifilm.com Other derivatives serve as highly effective chain transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a technique used to create polymers with controlled molecular weights and complex architectures like block copolymers. mdpi.compolymersource.capolymersource.ca The structural similarity of this compound suggests its potential as a monomer in such controlled polymerization systems, leading to well-defined functional polyesters. The presence of anion-stabilizing cyano groups also makes such monomers potential candidates for anionic polymerization techniques, which can yield polymers with high crystallinity. msu.edu

| Material Type | Key Functional Groups Utilized | Potential Polymerization Method | Anticipated Properties & Applications | Reference Concept |

|---|---|---|---|---|

| Functional Biodegradable Polyester | -COOH and -OH for backbone; pendant -C≡N | Polycondensation | Biodegradable polymers with tunable polarity and thermal properties. Suitable for functional films and specialty packaging. | rsc.orgresearchgate.net |

| Cross-linked Resins | -COOH, -OH, and post-modification of -C≡N | Polycondensation followed by cross-linking reaction | Thermosetting resins or hydrogels for coatings, adhesives, or biomedical applications. | msu.edu |

| Grafted Copolymers | Pendant -C≡N as an initiation/grafting site | Post-polymerization modification | Materials with tailored surface properties; compatibilizers for polymer blends. | mpbio.comfujifilm.com |

| Well-defined Block Copolymers | As a functional monomer | Controlled radical polymerization (e.g., RAFT) | Materials for self-assembly, nanolithography, and advanced drug delivery systems. | mdpi.compolymersource.ca |

Q & A

Q. How do researchers reconcile conflicting reports on the solubility of this compound in polar solvents?

- Methodological Answer : Standardize solvent purity (e.g., HPLC-grade water) and temperature (25°C ± 0.5°C) during solubility tests. Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may falsely elevate solubility measurements. Publish detailed experimental conditions to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.